

Comparative Analysis of Iron, tris(diethyldithiocarbamato)- and Related Metal Complexes

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Compound of Interest

Compound Name: *Iron, tris(diethyldithiocarbamato)-*

Cat. No.: *B087258*

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A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of **Iron, tris(diethyldithiocarbamato)-**. This guide provides a comparative analysis with Iron, tris(dimethyldithiocarbamato)- and Cobalt, tris(diethyldithiocarbamato)-, supported by experimental data and detailed methodologies.

Iron, tris(diethyldithiocarbamato)- is an octahedral coordination complex of iron(III). It is a black solid that is soluble in organic solvents.^[1] This compound and its analogues are of significant interest due to their unique physicochemical properties, including spin crossover behavior, and their potential applications in various fields, including as fungicides and as NO trapping agents.^{[1][2]} Accurate characterization is crucial for its application and further development. This guide presents a summary of its key characterization data in comparison to Iron, tris(dimethyldithiocarbamato)- and Cobalt, tris(diethyldithiocarbamato)-, along with detailed experimental protocols for common analytical techniques.

Physicochemical Properties

The fundamental physicochemical properties of **Iron, tris(diethyldithiocarbamato)-** and its selected alternatives are summarized in Table 1. These properties are essential for handling, formulation, and initial assessment of the compounds.

Property	Iron, tris(diethyldithiocar- bamato)-	Iron, tris(dimethyldithiocar- bamato)-	Cobalt, tris(diethyldithiocar- bamato)-
Chemical Formula	C15H30FeN3S6 ^{[1][3]}	C9H18FeN3S6 ^[2]	C15H30CoN3S6 ^{[4][5]}
Molecular Weight	500.63 g/mol ^[1]	416.5 g/mol ^[2]	503.742 g/mol ^[6]
Appearance	Dark brown to black solid ^[1]	Dark brown to black, odorless solid ^[2]	Green solid ^[4]
CAS Number	13963-59-2 ^[1]	14484-64-1 ^[2]	13963-60-5 ^[4]
Density	1.404 g/cm ³ ^[1]	1.52 g/cm ³ ^[2]	1.43 g/cm ³ ^[4]
Solubility	Soluble in organic solvents ^[1]	0.01% in water (20 °C) ^[2]	Soluble in organic solvents ^[4]
Melting Point	Decomposes ^[2]	Decomposes above 180 °C ^[2]	Not available

Spectroscopic and Structural Characterization

A combination of spectroscopic and structural analysis techniques is employed to fully characterize these metal complexes. The following sections detail the expected data from key analytical methods.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and probing the coordination environment of the dithiocarbamate ligand. The key vibrational bands are summarized in Table 2.

Vibrational Mode	Iron, tris(diethyldithiocar- bamato)-	Iron, tris(dimethyldithiocar- bamato)-	Cobalt, tris(diethyldithiocar- bamato)-
v(C-N)	~1488 cm ⁻¹	Not available	~1488 cm ⁻¹
v(C-S)	~1027 cm ⁻¹	Not available	~1027 cm ⁻¹

Note: Specific data for Iron, tris(dimethyldithiocarbamato)- was not readily available in the search results. The data for the cobalt complex is based on a similar dithiocarbamate complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. The absorption maxima for **Iron, tris(diethyldithiocarbamato)-** and a related cobalt complex are presented in Table 3.

Compound	λ_{max} (nm)
Iron, tris(diethyldithiocarbamato)-	Not available
Tris(N-(pyrrol-2-ylmethyl)-N-butyldithiocarbamato-S,S')cobalt(III)	250, 277, 327, 400, 488, 642 ^[7]

Note: Specific UV-Vis absorption data for **Iron, tris(diethyldithiocarbamato)-** and Iron, tris(dimethyldithiocarbamato)- were not found in the provided search results. The data for a comparable cobalt(III) dithiocarbamate complex is included for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complex. Electrospray ionization (ESI) is a common technique for analyzing organometallic compounds.^{[8][9][10][11]}

Compound	Expected [M] ⁺ (m/z)	Key Fragmentation Pathways
Iron, tris(diethyldithiocarbamato)-	500.011322	Loss of diethylaminyl radical, CS ₂
Iron, tris(dimethyldithiocarbamato)-	416.5	Not available
Cobalt, tris(diethyldithiocarbamato)-	503.009594	Not available

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the iron(III) center, the NMR spectra of these complexes exhibit broad signals and large chemical shift ranges.[\[12\]](#) This makes spectral interpretation challenging but also provides valuable information about the electronic structure and magnetic properties.

Compound	Key ^1H NMR Features
Iron, tris(diethyldithiocarbamato)-	Broad signals for the ethyl protons.
Iron, tris(dimethyldithiocarbamato)-	Broad signals for the methyl protons.
Cobalt, tris(diethyldithiocarbamato)-	Diamagnetic Co(III) complex shows sharp, well-resolved signals for the ethyl protons.

X-ray Crystallography

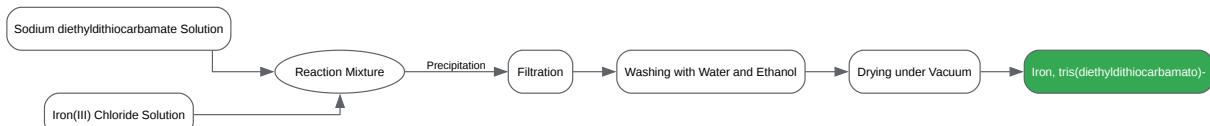
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. For **Iron, tris(diethyldithiocarbamato)-**, X-ray crystallography has revealed a temperature-dependent spin crossover phenomenon.[\[1\]](#) At low temperatures (79 K), the complex is in a low-spin state with shorter Fe-S bond lengths (231 pm), while at room temperature (297 K), it is in a high-spin state with longer Fe-S bond lengths (356 pm).[\[1\]](#) The cobalt(III) analogue, Cobalt, tris(diethyldithiocarbamato)-, has an octahedral coordination geometry with Co-S distances of 267 pm.[\[4\]](#)

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Synthesis of Iron, tris(diethyldithiocarbamato)-

Iron tris(dithiocarbamate)s are typically prepared by salt metathesis reactions.[\[1\]](#)[\[2\]](#)



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Synthesis of **Iron, tris(diethyldithiocarbamato)-**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the dithiocarbamate ligand and its coordination to the metal center.

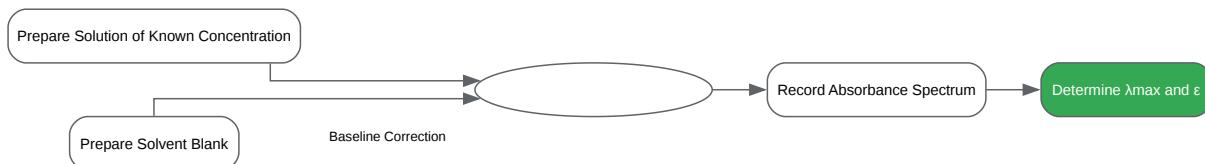
- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum is analyzed to identify the key vibrational bands, such as the C-N and C-S stretching frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions in the metal complex.

- Sample Preparation: A solution of the complex is prepared in a suitable solvent (e.g., chloroform or dichloromethane) at a known concentration.
- Data Acquisition: The solution is placed in a quartz cuvette, and the UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). A blank spectrum of the solvent is also recorded for baseline correction.[\[13\]](#)[\[14\]](#)

- Data Analysis: The absorption maxima (λ_{max}) and the corresponding molar absorptivity (ϵ) values are determined from the spectrum.



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UV-Vis Spectroscopy Workflow.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for the analysis of coordination complexes.[8][9][10][11]

- Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, sometimes with the addition of a small amount of acid (e.g., formic acid) to aid ionization.
- Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The instrument parameters (e.g., spray voltage, capillary temperature) are optimized to obtain a stable signal and minimize fragmentation.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ($[\text{M}]^+$) and any significant fragment ions. The isotopic pattern of the molecular ion is compared with the theoretical pattern to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

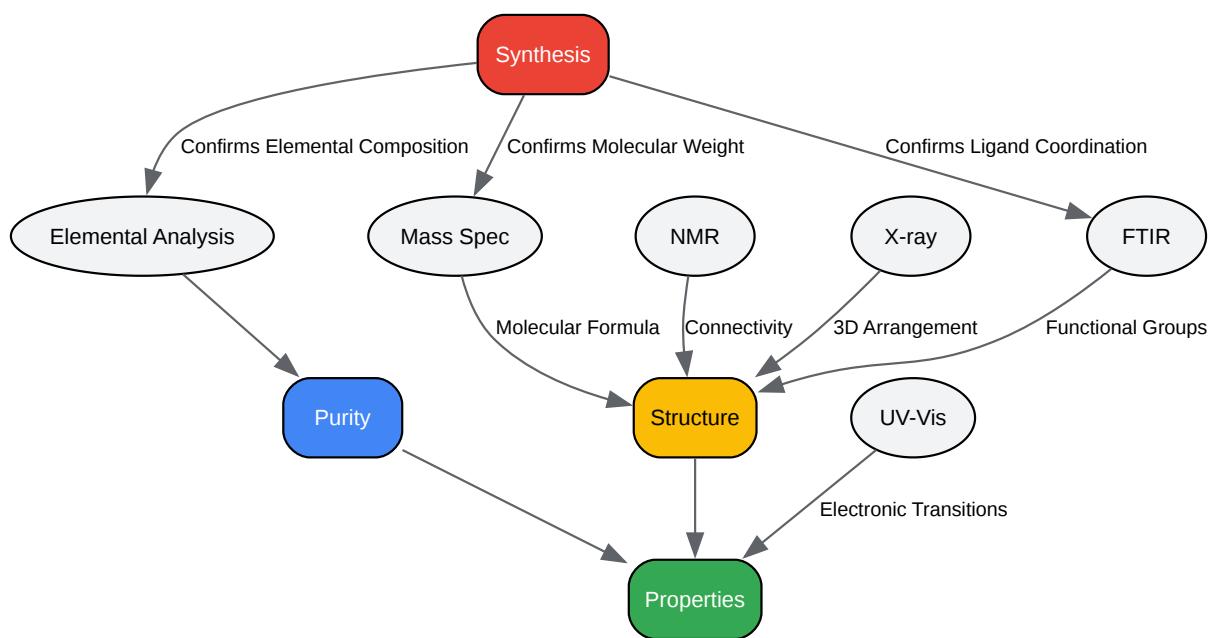
NMR spectroscopy of paramagnetic complexes requires specific experimental conditions to overcome the challenges associated with broad signals and short relaxation times.[12]

- Sample Preparation: A solution of the complex is prepared in a deuterated solvent (e.g., CDCl_3 or CD_2Cl_2).

- Data Acquisition: The ^1H NMR spectrum is acquired on a high-field NMR spectrometer. A wide spectral width is used to ensure all signals are observed. Shorter relaxation delays and a larger number of scans may be necessary to obtain a good signal-to-noise ratio.
- Data Analysis: The spectrum is analyzed to identify the chemical shifts of the protons. Due to the paramagnetic nature of the iron(III) center, the signals will be significantly shifted and broadened compared to a diamagnetic analogue.

Logical Relationships in Characterization

The characterization of a metal complex is a multi-faceted process where different analytical techniques provide complementary information to build a complete picture of the compound's identity and properties.



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